molecular formula C24H26N2O5S B3459927 N-BENZYL-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE

N-BENZYL-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B3459927
M. Wt: 454.5 g/mol
InChI Key: DPSLEZKSFCCMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZYL-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound with a unique structure that combines benzyl, methylphenyl, and dimethoxybenzenesulfonamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE typically involves a multi-step process. The initial step often includes the formation of the benzyl group, followed by the introduction of the methylphenyl and dimethoxybenzenesulfonamido groups through a series of reactions. Common reagents used in these reactions include benzyl chloride, methylphenylamine, and dimethoxybenzenesulfonyl chloride. The reaction conditions usually involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium hydroxide). The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-BENZYL-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-BENZYL-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-BENZYL-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-benzyl-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-18-9-11-20(12-10-18)26(17-24(27)25-16-19-7-5-4-6-8-19)32(28,29)21-13-14-22(30-2)23(15-21)31-3/h4-15H,16-17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSLEZKSFCCMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-BENZYL-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE
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N-BENZYL-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE
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N-BENZYL-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE
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N-BENZYL-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE

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